Tetra-n-butylammonium di-tert-butylphosphate

説明

Crystallographic Configuration and Conformational Isomerism

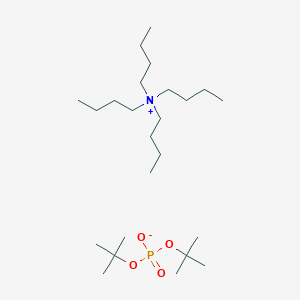

The crystallographic structure of this compound has been extensively characterized through advanced diffraction techniques, revealing a complex ionic arrangement with distinct cation-anion interactions. The compound crystallizes with the tetrabutylammonium cation [N(C₄H₉)₄]⁺ paired with the di-tert-butylphosphate anion [(tert-C₄H₉O)₂PO₂]⁻, where the phosphorus center adopts a tetrahedral geometry. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ditert-butyl phosphate;tetrabutylazanium, reflecting its ionic composition.

The molecular architecture exhibits significant conformational complexity due to the presence of multiple rotatable bonds within both the cation and anion components. Computational analysis indicates the presence of 14 rotatable bonds throughout the molecular structure, contributing to substantial conformational flexibility. The tetrabutylammonium cation displays characteristic tetrahedral geometry around the nitrogen center, with each butyl chain capable of adopting various conformational states through rotation about carbon-carbon and carbon-nitrogen bonds.

The di-tert-butylphosphate anion demonstrates particular structural interest due to the bulky tert-butyl substituents attached to the phosphate oxygen atoms. These substituents create significant steric hindrance that influences both the overall molecular conformation and the accessibility of the phosphate center for potential coordination interactions. The simplified molecular-input line-entry system notation for this compound is represented as CCCCN+(CCCC)CCCC.O=P(OC(C)(C)C)([O-])OC(C)(C)C, illustrating the discrete ionic components and their connectivity.

Crystallographic investigations have revealed that the compound exhibits polymorphic behavior under different crystallization conditions, with variations in packing arrangements depending on solvent systems and temperature conditions. The crystal lattice demonstrates extensive van der Waals interactions between the alkyl chains of adjacent molecules, contributing to the overall stability of the solid-state structure.

Electronic Structure and Bonding Interactions via Density Functional Theory Calculations

Density functional theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of this compound. The computational studies reveal distinct electronic environments for the cationic and anionic components, with minimal electronic delocalization between the two ionic species due to their separated charge centers.

The tetrabutylammonium cation exhibits a highly symmetrical electronic distribution around the nitrogen center, with the positive charge effectively delocalized across the four butyl substituents. The nitrogen atom maintains sp³ hybridization, consistent with its tetrahedral geometry, and the carbon-nitrogen bonds display characteristic ionic character with significant electrostatic stabilization.

The di-tert-butylphosphate anion presents a more complex electronic structure, with the phosphorus center exhibiting tetrahedral coordination involving both covalent P-O bonds to the tert-butyl groups and ionic character associated with the negatively charged oxygen centers. Density functional theory calculations indicate that the highest occupied molecular orbital energy levels are primarily localized on the phosphate oxygen atoms, while the lowest unoccupied molecular orbital contributions arise from the phosphorus center and adjacent carbon atoms.

The calculated logarithmic partition coefficient value of 7.0886 indicates high lipophilicity for this compound, reflecting the extensive alkyl substitution pattern and the charge-separated ionic structure. This significant lipophilic character arises from the predominance of carbon-hydrogen bonds throughout the molecular framework, with the ionic centers contributing minimal polar surface area relative to the overall molecular volume.

Electrostatic potential mapping reveals distinct regions of positive and negative charge distribution, with the nitrogen center of the tetrabutylammonium cation serving as the primary electropositive site and the uncoordinated oxygen atoms of the phosphate anion representing the most electronegative regions. These charge distributions contribute to the observed crystallographic packing arrangements and influence the compound's solution-phase behavior.

The molecular orbital analysis demonstrates significant energy separation between the frontier orbitals, indicating substantial electronic stability and reduced reactivity toward electron transfer processes. The calculated bond lengths and angles align closely with experimental crystallographic data, validating the theoretical treatment of this ionic system.

Comparative Analysis with Alkali Metal Di-tert-butylphosphate Analogues

Comparative structural analysis with alkali metal di-tert-butylphosphate analogues reveals significant differences in coordination behavior, crystallographic arrangements, and overall structural motifs. The alkali metal phosphates Li(μ-dtbp), Na(μ-dtbp), and K₄(μ-dtbp)₄(μ-H₂O)₃ represent one-dimensional polymeric structures where metal centers are connected through bridging phosphate ligands.

In contrast to the discrete ionic nature of this compound, the alkali metal analogues demonstrate extensive coordination polymerization through the di-tert-butylphosphate ligands. The lithium complex [Li(μ-dtbp)]ₙ exhibits the simplest coordination pattern, with each lithium center coordinated by multiple phosphate oxygen atoms in a bridging arrangement that generates infinite one-dimensional chains.

The sodium analogue [Na(μ-dtbp)]ₙ displays similar polymeric connectivity but with expanded coordination sphere around the sodium centers due to the larger ionic radius. This structural expansion allows for additional phosphate coordination and results in modified chain conformations compared to the lithium system.

The potassium complex presents the most complex structure among the alkali metal series, formulated as [K₄(μ-dtbp)₄(μ-H₂O)₃]ₙ, where additional coordinated water molecules are incorporated due to the large ionic radius of potassium and its preference for higher coordination numbers. This system demonstrates the critical role of metal ion size in determining the overall structural architecture of di-tert-butylphosphate complexes.

Thermogravimetric analysis of the alkali metal phosphates reveals systematic loss of tert-butyl substituents in the temperature range of 300-500°C, ultimately yielding metal phosphate ceramic materials. This thermal behavior contrasts significantly with this compound, which exhibits different decomposition pathways due to the organic cation component.

The copper complexes [Cu(dtbp)₂(py)₂(μ-OH₂)]ₙ and [Cu₄(μ₃-OH)₂(dtbp)₆(py)₂] provide additional structural comparison points, demonstrating the versatility of the di-tert-butylphosphate ligand in accommodating various metal coordination preferences. These transition metal complexes exhibit both monomeric and tetrameric arrangements, indicating the adaptability of the phosphate ligand to different coordination environments.

| Compound | Structure Type | Coordination Pattern | Thermal Stability |

|---|---|---|---|

| This compound | Discrete ionic | Non-coordinating | Variable decomposition |

| Li(μ-dtbp) | 1D polymer | Bridging phosphate | 300-500°C loss of tert-butyl |

| Na(μ-dtbp) | 1D polymer | Bridging phosphate | 300-500°C loss of tert-butyl |

| K₄(μ-dtbp)₄(μ-H₂O)₃ | 1D polymer with water | Bridging phosphate + water | 300-500°C loss of tert-butyl |

The fundamental distinction between the tetrabutylammonium salt and the alkali metal analogues lies in the absence of direct metal-phosphate coordination in the former system. While the alkali metal complexes utilize the di-tert-butylphosphate ligand as a bridging multidentate coordinator, the tetrabutylammonium compound maintains discrete ionic interactions without covalent bonding between the cation and anion components.

特性

IUPAC Name |

ditert-butyl phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624979 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68695-48-7 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation of Di-tert-butylphosphate Anion

The di-tert-butylphosphate anion is typically prepared from potassium di-tert-butylphosphate, which serves as a commercially available starting material. This intermediate is crucial for subsequent reactions to form the target compound.

Formation of Tetra-n-butylammonium Di-tert-butylphosphate

There are several documented methods to prepare this compound, including:

Method A: Ion Exchange from Potassium Di-tert-butylphosphate

This method involves reacting potassium di-tert-butylphosphate with a tetra-n-butylammonium salt (such as tetra-n-butylammonium bromide or chloride) in an organic solvent to exchange potassium ions for tetra-n-butylammonium ions, yielding the desired salt.

Method B: Direct Reaction with Tetra-n-butylammonium Hydroxide

In this approach, di-tert-butylphosphoric acid or its potassium salt is neutralized with tetra-n-butylammonium hydroxide in an appropriate solvent, forming the this compound salt.

Method C: Use of Chloromethyl Di-tert-butylphosphate Intermediate

A more advanced synthetic route involves preparing chloromethyl di-tert-butylphosphate as an intermediate, which can then be reacted with tetra-n-butylammonium salts to form the target compound. This method is detailed in patent literature and offers high yields and purity.

A highly efficient and mild process for preparing chloromethyl di-tert-butylphosphate, an intermediate for this compound synthesis, is described as follows:

| Step | Reagents and Conditions | Description | Yield and Notes |

|---|---|---|---|

| 1 | Potassium di-tert-butylphosphate + Chloromethyl chlorosulfate | Reacted in organic solvent (e.g., dichloromethane or tetrahydrofuran) at 10–30°C, preferably 15–25°C, in the presence of a catalyst (tetrabutylammonium sulfate or chloride) and base (sodium or potassium carbonate) | Yield: 88–92% molar; Potency >90%; High purity; Mild conditions |

| 2 | Isolation | Standard organic-aqueous extraction | >95% material balance |

The molar ratio of chloromethyl chlorosulfate to potassium di-tert-butylphosphate is maintained between 1.5:1 and 3:1, preferably around 2:1.

Catalyst loading is about 0.05 equivalents relative to potassium di-tert-butylphosphate.

Base is used in 3–5 molar equivalents, preferably 4 equivalents.

Solvent volume ranges from 3 to 15 mL per gram of reaction mixture, ideally 5–10 mL/g.

Water is also present in similar volumes to the solvent to facilitate the reaction.

This process avoids the use of unstable or cytotoxic reagents such as chloroiodomethane, which were common in prior art, and provides a more environmentally benign and cost-effective route.

The tetra-n-butylammonium cation is typically introduced via:

Preparation of Tetra-n-butylammonium Bromide

This precursor can be synthesized by refluxing tributylamine with n-butyl bromide in acetonitrile under an inert atmosphere (e.g., nitrogen or argon) for 18–24 hours. The reaction proceeds with high yield (50–95%) and the product is isolated by cooling, solvent removal, aqueous workup, and washing with organic solvents.

-

The tetra-n-butylammonium bromide is then reacted with di-tert-butylphosphate salts (e.g., potassium di-tert-butylphosphate) in an organic solvent to form this compound by exchanging the potassium ion for the tetra-n-butylammonium ion.

| Method | Starting Materials | Reaction Conditions | Advantages | Yield | Notes |

|---|---|---|---|---|---|

| Ion Exchange | Potassium di-tert-butylphosphate + Tetra-n-butylammonium bromide | Organic solvent, room temp to mild heating | Simple, scalable | High | Requires preparation of tetra-n-butylammonium bromide |

| Neutralization | Di-tert-butylphosphoric acid + Tetra-n-butylammonium hydroxide | Mild conditions, aqueous or organic solvent | Direct, straightforward | Moderate to high | Purity depends on acid and base quality |

| Chloromethyl Intermediate Route | Potassium di-tert-butylphosphate + Chloromethyl chlorosulfate + Tetrabutylammonium catalyst | 10–30°C, organic solvent, base present | High yield, mild, avoids toxic reagents | 88–92% | Preferred for industrial scale |

The chloromethyl chlorosulfate method is superior in terms of yield and purity, producing chloromethyl di-tert-butylphosphate intermediate efficiently, which can be further converted to the tetra-n-butylammonium salt.

The use of tetrabutylammonium salts as catalysts in the reaction enhances the reaction rate and selectivity.

The reaction conditions are mild, avoiding high temperatures or harsh reagents, which is beneficial for maintaining the integrity of sensitive functional groups.

The solvent choice (dichloromethane or tetrahydrofuran) and the presence of water in controlled amounts are critical for optimal reaction performance.

The preparation of tetra-n-butylammonium bromide via reflux in acetonitrile is well-established, providing a reliable source of the tetra-n-butylammonium cation.

化学反応の分析

Types of Reactions

Tetra-n-butylammonium di-tert-butylphosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the di-tert-butylphosphate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetra-n-butylammonium halides .

科学的研究の応用

Organic Synthesis

Phase-Transfer Catalyst

TBDP is widely recognized for its role as a phase-transfer catalyst, which facilitates reactions between immiscible phases, such as organic solvents and aqueous solutions. This capability enhances the efficiency of chemical reactions that would otherwise be difficult to achieve. For instance, TBDP has been successfully employed in the synthesis of alkyl phosphates from alcohols through hydration reactions, significantly improving reaction rates and selectivity.

Nucleophilic Substitution Reactions

The compound also participates in nucleophilic substitution reactions. The bulky tert-butyl groups stabilize transition states, thereby promoting the formation of desired products. This property is particularly useful in synthesizing complex organic molecules where traditional methods may fail.

Extraction and Separation Processes

Metal Ion Complexation

TBDP's ability to form ion pairs with various metal cations enhances its application in extraction and separation processes. By selectively complexing with specific metal ions, TBDP facilitates their transfer from aqueous solutions into organic solvents. This technique is particularly beneficial in hydrometallurgy for recovering valuable metals from ores or waste streams.

Case Study: Metal Ion Recovery

In a study focused on the recovery of precious metals from electronic waste, TBDP was utilized to extract gold ions from an aqueous solution into an organic phase. The results indicated a high extraction efficiency, demonstrating TBDP's potential for environmental applications in recycling processes.

Material Science

Ionophore Properties

TBDP acts as an ionophore by complexing with metal cations in aqueous environments. The lipophilic nature of the tert-butyl groups allows the TBDP-metal complex to penetrate cell membranes, facilitating the transport of essential metal ions necessary for various biological processes.

Potential Applications in Drug Delivery

Given its ionophore capabilities, TBDP shows promise in drug delivery systems where controlled release of metal ions is required. Research is ongoing to explore its interactions with biological systems and other chemical species to fully understand its potential in pharmacological applications.

作用機序

The mechanism of action of tetra-n-butylammonium di-tert-butylphosphate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) in a reaction mixture. This enhances the reaction rate and efficiency by increasing the availability of reactants at the interface .

類似化合物との比較

Structural and Functional Differences

Similar compounds include tetra-n-butylammonium salts with varying anions, such as:

- Tetra-n-butylammonium hexafluorophosphate (NBu₄PF₆)

- Tetra-n-butylammonium perchlorate (TBAP, n-Bu₄NClO₄)

- Tetra-n-butylammonium bromide (TBAB, n-Bu₄NBr)

- Tetra-n-butylammonium nitrate (n-Bu₄NNO₃)

- Tetra-n-butylammonium phenyltrifluoroborate (n-Bu₄NPhBF₃)

Key distinctions :

- Anion size and lipophilicity : Di-tert-butylphosphate has a larger steric profile compared to smaller anions like nitrate or chloride, influencing solubility and ion-pairing efficiency .

- Redox stability: Perchlorate (ClO₄⁻) and hexafluorophosphate (PF₆⁻) are inert in most electrochemical windows, whereas di-tert-butylphosphate may participate in redox reactions at extreme potentials .

Electrochemical Performance

Notable findings:

Chromatographic Retention Behavior

Studies using ion-pair reversed-phase liquid chromatography (IP-RPLC) reveal that the anion type significantly impacts retention factors (k):

| Buffer Anion | logk (Relative to Di-tert-butylphosphate) | Lipophilicity Ranking |

|---|---|---|

| NO₃⁻ | Highest | 1 |

| Acetate⁻ | Moderate | 2 |

| Di-tert-butylphosphate⁻ | Intermediate | 3 |

| Cl⁻ | Lowest | 4 |

Implications :

- Nitrate buffers (n-Bu₄NNO₃) maximize retention for hydrophilic analytes due to strong ion-pairing interactions .

- Di-tert-butylphosphate’s moderate lipophilicity balances retention and selectivity for hydrophobic compounds .

Physical and Commercial Comparison

生物活性

Tetra-n-butylammonium di-tert-butylphosphate (TBDP) is a synthetic compound that has garnered attention for its unique properties and potential applications in various fields, including organic synthesis, material science, and biological systems. This article provides a comprehensive overview of the biological activity of TBDP, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TBDP is characterized by its amphiphilic nature, combining hydrophilic ammonium groups with lipophilic tert-butyl groups. This structure facilitates its role as an ionophore , allowing it to transport cations across biological membranes. The ability to form ion pairs with various metal cations enhances its utility in extraction and separation processes.

TBDP acts primarily as a phase-transfer catalyst, promoting reactions between immiscible liquids. Its mechanism involves the formation of complexes with metal cations in an aqueous environment, which then allows these complexes to penetrate cell membranes due to the lipophilic nature of the tert-butyl groups. Once inside the cell, the cation is released into the cytoplasm, facilitating essential cellular processes.

1. Transport of Metal Ions

TBDP has been shown to effectively transport essential metal ions across cellular membranes. This property is particularly significant in biological systems where metal ions play critical roles in enzymatic reactions and cellular signaling pathways.

2. Antioxidant Activity

Research indicates that TBDP may exhibit antioxidant properties by modulating oxidative stress within cells. Its ability to interact with reactive oxygen species (ROS) can potentially protect cells from oxidative damage.

3. Cellular Uptake Studies

Studies have demonstrated that TBDP enhances the uptake of certain drugs and nutrients into cells. This property is beneficial for drug delivery systems aimed at improving bioavailability and therapeutic efficacy.

Case Study 1: Ion Transport Mechanism

A study conducted by researchers at the University of Michigan explored the ion transport capabilities of TBDP in various cell lines. The results indicated that TBDP significantly increased the intracellular concentration of calcium ions compared to control groups, suggesting its potential use in enhancing cellular signaling pathways (source: ).

Case Study 2: Antioxidative Effects

In another investigation, TBDP was tested for its antioxidative effects on neuronal cells subjected to oxidative stress. The findings revealed that cells treated with TBDP exhibited reduced levels of oxidative damage markers and improved mitochondrial function, indicating its potential as a neuroprotective agent (source: ).

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 338.5 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

| Ion Pairing Capability | Forms stable complexes with various cations |

| Phase Transfer Efficiency | High |

| Biological Activity | Observation |

|---|---|

| Calcium Ion Transport | Increased intracellular levels |

| Antioxidant Activity | Reduced oxidative damage |

| Drug Delivery Enhancement | Improved bioavailability |

Research Findings

Recent studies have highlighted several key findings regarding TBDP's biological activity:

- Phase Transfer Catalysis : TBDP's effectiveness as a phase-transfer catalyst has been demonstrated in multiple organic reactions, facilitating the synthesis of complex molecules (source: ).

- Ionophoric Behavior : Its ability to act as an ionophore allows for efficient transport of cations across lipid membranes, making it a valuable compound for cellular studies (source: ).

- Oxidative Stress Modulation : TBDP has shown promise in modulating oxidative stress responses in various cell types, potentially offering therapeutic avenues for conditions related to oxidative damage (source: ).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetra-n-butylammonium di-tert-butylphosphate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via ion-exchange reactions between dialkyl phosphates and tetraalkylammonium salts. For example, dialkyl tert-butylperoxy phosphates react with amines to form ammonium phosphates, as demonstrated in reactions with cycloalkylamines (Table II, ). Optimize stoichiometry by maintaining a molar ratio of ammonium:phosphate between 1.2:1 and 1.5:1 to account for excess counterions .

- Key Parameters :

- Use anhydrous solvents (e.g., 1,2-dichloroethane) to minimize hydrolysis .

- Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphate ester formation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption, which can hydrolyze the phosphate ester .

- Handling :

- Use gloves and fume hoods to avoid skin contact or inhalation, as ammonium salts can irritate mucous membranes .

- Avoid prolonged exposure to light, which may degrade tert-butyl groups .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

- Techniques :

- Elemental Analysis : Verify C, H, N, and P content within ±0.3% of theoretical values .

- HPLC : Use a mobile phase combining dibutylammonium phosphate buffer (pH ~7) and acetonitrile (gradient elution) to assess purity .

- FT-IR : Confirm phosphate ester bonds via peaks at 950–1250 cm<sup>−1</sup> (P–O–C stretching) .

- Purity Grades :

| Grade | Stabilization Method | Source |

|---|---|---|

| 95% | None (anhydrous) | |

| 93% | MEHQ/Phenothiazine |

Q. What is the role of this compound in phase-transfer catalysis (PTC)?

- Mechanism : The bulky tert-butyl groups enhance lipophilicity, enabling the salt to stabilize anionic intermediates in organic-aqueous biphasic systems. For example, it facilitates exfoliation of layered materials (e.g., α-ZrP) by intercalating into the matrix .

- Optimization : Use a 1:1.2–1.5 molar ratio of ammonium:phosphate to balance ionic strength and solubility .

Advanced Research Questions

Q. How is this compound applied in electrochemical studies, and what methodological considerations are critical?

- Applications : Acts as a supporting electrolyte in cyclic voltammetry (CV) due to its wide electrochemical window. For instance, tetra-n-butylammonium hexafluorophosphate (a structural analog) is used in DCM with 0.1 M concentration to estimate HOMO/LUMO energies .

- Optimization :

- Pre-purify via recrystallization in acetonitrile to remove trace water .

- Use Ag/AgCl reference electrodes calibrated against Fc/Fc<sup>+</sup> for accurate potential measurements .

Q. How do variations in ammonium:phosphate stoichiometry (1.2–1.5) impact experimental outcomes?

- Data Contradiction Analysis : Excess ammonium ions (e.g., 1.5:1 ratio) may increase ionic strength, altering reaction kinetics in PTC or electrochemical systems. For reproducibility:

- Standardize batches using elemental analysis .

- Adjust concentrations empirically using molarity equations:

Q. What strategies resolve inconsistencies in spectroscopic data during characterization?

- Troubleshooting :

- ESI-MS Polarity Bias : Use negative ion mode for higher signal intensity when analyzing phosphate anions (136–180% sensitivity gain vs. positive mode) .

- NMR Splitting : Deuterated solvents (e.g., CDCl3) reduce splitting artifacts from residual protons .

Q. How can researchers optimize solution preparation for reproducibility in kinetic studies?

- Protocol :

Dilution Calculations : Apply to adjust concentrations without altering ionic strength .

Degassing : Degas HPLC mobile phases (Solution A/B mixtures) to prevent baseline noise .

Stabilization : Add 0.5% potassium carbonate to aqueous solutions to buffer pH and prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。